molecular formula C6H14ClNO3 B14030572 N-Me-Thr-OMe.HCl

N-Me-Thr-OMe.HCl

Cat. No.: B14030572
M. Wt: 183.63 g/mol
InChI Key: GSJUJOLNAGXODU-JBUOLDKXSA-N
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Description

Contextualization within Amino Acid Derivative Research

Amino acid derivatives are fundamental tools in the study of proteins and peptides, as well as in the development of new therapeutic agents. chemimpex.commetu.edu.tr The modification of natural amino acids, such as through N-methylation, allows researchers to fine-tune the properties of peptides and other molecules. nih.govresearchgate.net N-methylation, the addition of a methyl group to the nitrogen atom of the amino acid, can significantly alter a peptide's conformation, stability, and biological activity. nih.govenamine.net This modification is a key strategy for enhancing the therapeutic potential of peptide-based drugs. researchgate.netmdpi.com

Research into amino acid derivatives like N-Me-Thr-OMe.HCl is part of a broader effort to create novel molecules with specific functions. mdpi.com These efforts include the synthesis of non-canonical amino acids and their incorporation into peptides to probe biological processes and design new therapeutics. mdpi.com

Significance of this compound as a Synthetic Intermediate

This compound serves as a crucial building block in organic synthesis, particularly in the construction of complex peptides and other biologically active molecules. chemimpex.com Its structure, containing a protected carboxylic acid (as a methyl ester) and a secondary amine (the N-methyl group), makes it a versatile component for peptide synthesis. nih.gov The hydrochloride salt form enhances its stability and handling characteristics. chemimpex.com

The primary application of this compound lies in its use as an intermediate for creating larger, more complex molecules. nih.govdcu.ie For instance, it can be coupled with other amino acids or peptide fragments to introduce an N-methylated threonine residue at a specific position within a peptide chain. nih.gov This is particularly important in the synthesis of cyclic peptides and other constrained analogues, where N-methylation can help to enforce a desired three-dimensional structure. nih.govnih.gov

Properties of this compound:

PropertyValue
Molecular Formula C6H14ClNO3
Molecular Weight 183.63 g/mol
Appearance White to off-white solid
Solubility Soluble in water

This table is based on generally available data for similar compounds and may vary slightly depending on the specific supplier.

Overview of Key Research Trajectories for this compound and Related N-Methylated Amino Acids

The study of this compound is part of a larger research trend focused on the unique properties of N-methylated amino acids. Key research directions include:

Enhancing Peptide Stability: A major focus is on using N-methylated amino acids to increase the resistance of peptides to degradation by proteases, enzymes that break down proteins and peptides. researchgate.netenamine.net This increased stability can lead to a longer duration of action for peptide-based drugs in the body. mdpi.com

Modulating Peptide Conformation: N-methylation introduces steric hindrance that can restrict the conformational flexibility of the peptide backbone. scielo.org.mx Researchers are exploring how this can be used to design peptides that adopt specific secondary structures, such as helices or turns, which are often crucial for their biological function. nih.gov

Improving Pharmacokinetic Properties: N-methylation can increase the lipophilicity (fat-solubility) and membrane permeability of peptides, which can improve their absorption and distribution in the body. nih.gov This is a critical aspect of developing orally available peptide drugs. nih.gov

Synthesis of Natural Products: Many naturally occurring peptides with important biological activities, such as certain antibiotics and immunosuppressants, contain N-methylated amino acids. enamine.netacs.org The synthesis of these natural products and their analogues often requires N-methylated building blocks like this compound. researchgate.net

Development of Novel Synthetic Methodologies: The synthesis of N-methylated amino acids and their incorporation into peptides can be challenging. nih.govscielo.org.mx A significant area of research is dedicated to developing more efficient and selective methods for N-methylation and for coupling these sterically hindered amino acids. nih.govresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

methyl (2S,3R)-3-hydroxy-2-(methylamino)butanoate;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-4(8)5(7-2)6(9)10-3;/h4-5,7-8H,1-3H3;1H/t4-,5+;/m1./s1

InChI Key

GSJUJOLNAGXODU-JBUOLDKXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC)O.Cl

Canonical SMILES

CC(C(C(=O)OC)NC)O.Cl

Origin of Product

United States

Synthetic Methodologies for N Me Thr Ome.hcl and Its Precursors

Established Synthetic Routes to N-Me-Thr-OMe.HCl

The general synthetic pathway can be summarized as:

Esterification : L-Threonine is converted to L-Threonine methyl ester hydrochloride (H-Thr-OMe.HCl).

N-Methylation : The amino group of H-Thr-OMe.HCl is methylated to form N-methyl-L-threonine methyl ester, which is isolated as its hydrochloride salt (this compound).

Esterification Strategies for Threonine Methyl Esters

The initial and crucial step in the synthesis is the formation of the methyl ester of threonine, L-threonine methyl ester hydrochloride (H-Thr-OMe.HCl). nih.govcymitquimica.com This intermediate is a key building block for the subsequent N-methylation. cymitquimica.com Various methods have been developed for this esterification, ranging from classic acid-catalyzed reactions to the use of specific reagents.

Acid-catalyzed esterification, often referred to as Fischer esterification, is a traditional and widely used method for converting amino acids into their corresponding esters. google.com These methods typically involve treating the amino acid with an alcohol in the presence of a strong acid catalyst.

One of the most common approaches involves the use of thionyl chloride (SOCl₂) in methanol (B129727) . prepchem.comrsc.org In this reaction, thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) in situ. This anhydrous HCl then acts as the catalyst for the esterification of threonine. The process generally involves adding thionyl chloride dropwise to cold methanol (typically between -10°C and 0°C), followed by the addition of L-threonine. prepchem.comlsu.edu The reaction mixture is then stirred at room temperature for several hours to ensure completion. prepchem.com The solvent and any excess thionyl chloride are subsequently removed under vacuum, yielding the crude L-threonine methyl ester hydrochloride in nearly quantitative amounts. prepchem.com

Another effective acid-catalyzed method utilizes trimethylchlorosilane (TMSCl) and methanol . This system has been demonstrated as a convenient and efficient reagent for the esterification of a wide array of amino acids at room temperature. nih.gov The reaction of the amino acid with TMSCl and methanol produces the amino acid methyl ester hydrochloride in good to excellent yields, presenting a milder alternative to the thionyl chloride method. nih.gov

Method Reagents Conditions Outcome Reference
Thionyl ChlorideL-Threonine, SOCl₂, Methanol-10°C to 22°C, 16 hoursCrude D(+)-threonine methyl ester HCl in quantitative yield. prepchem.com
TrimethylchlorosilaneAmino Acid, TMSCl, MethanolRoom TemperatureGood to excellent yields of amino acid methyl ester hydrochlorides. nih.gov

Beyond traditional acid catalysis, other reagents have been employed for the esterification of threonine. One alternative involves the use of dimethyl carbonate (DMC) as both a reagent and a solvent, promoted as a greener chemical process. rsc.org DMC-based esterification is typically acid-catalyzed but avoids the use of harsh reagents like thionyl chloride and the production of stoichiometric quantities of HCl and SO₂ by-products. rsc.org

Other patented or specialized methods include:

Phosgenation : This involves the phosgenation of the α-amino acid to create an N-carboxyanhydride (NCA), which can then be reacted with an alcohol to form the ester. google.com

Chloroformates : Carboxylic acids are known to form esters when reacted with appropriate chloroformates. google.com

These alternative methods, while effective, are often less commonly used in standard laboratory practice compared to the more straightforward thionyl chloride or TMSCl procedures.

N-Methylation Strategies for Threonine Derivatives

Once L-threonine methyl ester is synthesized, the next step is the methylation of the α-amino group. This transformation can be accomplished through several strategies, primarily categorized as reductive N-methylation or direct alkylation.

Reductive N-methylation is a powerful method for introducing a methyl group to a primary amine. This process typically involves the reaction of the amine with formaldehyde (B43269) to form an intermediate, such as a Schiff base or an oxazolidinone, which is then reduced to the N-methyl derivative. google.com

For amino acids like threonine, a common route involves the formation of a 5-oxazolidinone (B12669149) precursor. This precursor is subsequently subjected to reductive cleavage to yield the final N-methyl amino acid. google.com A specific method for this reductive cleavage employs a combination of trifluoroacetic acid (TFA) as the acid source and triethylsilane (Et₃SiH) as the reductant. google.com This approach has proven to be broadly applicable, enabling the synthesis of N-methyl derivatives for all 20 common L-α-amino acids, including threonine. google.com

Direct alkylation involves treating the amino acid derivative with a methylating agent in the presence of a base. This method requires careful control of reaction conditions to ensure selective N-methylation and avoid side reactions.

A frequently cited method employs sodium hydride (NaH) as the base and methyl iodide (MeI) as the alkylating agent. cdnsciencepub.comnih.gov This combination is effective for the N-methylation of N-protected amino acid esters. For an amino acid like threonine, which contains a hydroxyl group in its side chain, protection of this group (e.g., as a t-butyl ether) is necessary to prevent O-methylation. cdnsciencepub.com

An improved and practical procedure for the N-methylation of Nα-arylsulfonyl-protected amino acid esters utilizes dimethyl sulfate as the methylating agent in the presence of a non-nucleophilic, hindered organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . acs.org This method proceeds efficiently under mild conditions, often at 0°C, and is suitable for a range of amino acid esters. acs.org

Method Key Reagents Substrate Requirement Notable Features Reference
Reductive CleavageTrifluoroacetic acid (TFA), Triethylsilane (Et₃SiH)5-Oxazolidinone precursor of threonineBroadly applicable to all common amino acids. google.com
Direct Alkylation (NaH/MeI)Sodium Hydride (NaH), Methyl Iodide (MeI)N-protected and side-chain protected threonine esterRequires protection of the side-chain hydroxyl group to prevent O-methylation. cdnsciencepub.com
Direct Alkylation (DBU/Me₂SO₄)DBU, Dimethyl SulfateNα-o-NBS-amino acid methyl esterEfficient and practical method with high conversion under mild conditions. acs.org

Stereoselective Considerations in this compound Synthesis

The synthesis of this compound presents a significant stereochemical challenge because the molecule contains two stereogenic centers. The starting material, L-threonine, typically has the (2S,3R) configuration. It is crucial that the synthetic route preserves the configuration at these centers or allows for predictable control over them to avoid the formation of diastereomeric mixtures, which are often difficult to separate.

During N-methylation, there is a risk of racemization, particularly at the α-carbon (C2). The basic conditions often used for methylation can lead to the deprotonation of the α-proton, resulting in a loss of stereochemical integrity. However, studies have shown that methylation of N-benzyloxycarbonyl amino acids with sodium hydride and methyl iodide at room temperature can proceed with minimal racemization. cdnsciencepub.com

The synthesis of α-methylated α-amino-β-hydroxy acids like α-methyl threonine, a related compound, is a particular challenge. thieme-connect.de Diastereoselective approaches are paramount. Methodologies such as the diastereoselective alkylation of chiral bicyclic N,O-acetals derived from threonine have been developed to control the formation of new stereocenters. researchgate.netunirioja.es Asymmetric Strecker reactions and Michael-type additions are other powerful tools for establishing the correct stereochemistry in amino acid derivatives. researchgate.net The development of organocatalytic methods for steps like the Steglich rearrangement offers a pathway to access all four possible stereoisomers by controlling the migration of an acetyl group. thieme-connect.de

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to develop environmentally benign processes. d-nb.inforesearchgate.net In the context of synthesizing this compound and its precursors, several innovative and greener approaches have been explored.

One major area of improvement is the replacement of hazardous reagents. For instance, in the synthesis of related polypeptide structures, highly toxic phosgene, traditionally used to create N-carboxyanhydrides (NCAs), has been replaced with the much safer diphenyl carbonate (DPC). advancedsciencenews.comresearchgate.net DPC can be produced via a phosgene-free process and reacts efficiently with amino acids to form urethane (B1682113) derivatives, which are stable precursors to NCAs. researchgate.net

The use of environmentally friendly solvents is another key aspect of green chemistry. The development of catalytic asymmetric synthesis methods that can be performed in water or mixed aqueous-organic systems represents a significant advance. acs.org For example, zinc fluoride-chiral diamine complexes have been used to catalyze Mannich-type reactions for amino acid derivative synthesis in aqueous media. acs.org

Furthermore, alternative energy sources are being employed to enhance reaction efficiency and reduce energy consumption. Microwave and ultrasound-assisted syntheses can dramatically shorten reaction times and improve yields. d-nb.info Biotransformation, using purified enzymes like nitrilases, offers a highly selective and environmentally friendly pathway to chiral amino acids. d-nb.info These biocatalytic methods often operate under mild conditions and can provide excellent enantiocontrol. organic-chemistry.org

The development of luminescent ionic liquids from amino acids using green reagents like dimethyl carbonate (DMC) for esterification also highlights the move towards more sustainable chemical processes. rsc.org

Optimization of Reaction Conditions and Isolation Methodologies for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and waste. This involves systematically varying parameters such as solvent, temperature, reaction time, and the choice and stoichiometry of reagents and catalysts. researchgate.netdiva-portal.org

For peptide coupling reactions, which share similarities with the N-methylation step, extensive optimization studies are common. A typical optimization process might begin with screening a variety of solvents (e.g., DCE, CHCl₃, DCM, THF) and bases (e.g., TEA, DIPEA, DMAP) to find the combination that gives the highest yield in the shortest time. nih.gov The following table illustrates an example of such an optimization for a dipeptide synthesis.

Table 1: Example of Reaction Condition Optimization for Dipeptide Synthesis

EntrySolventBaseTime (min)Yield (%)
1DCETEA1066
2CHCl₃TEA1048
3DCMTEA1048
4THFTEA1055
5DCEDIPEA1070
6DCEDMAP1085

This table is illustrative, based on data for a similar reaction to demonstrate the optimization process. nih.gov

Once optimal conditions are established, the focus shifts to isolation and purification. For the precursor L-threonine methyl ester hydrochloride, a common procedure involves evaporating the reaction mixture in vacuo to remove the solvent and excess reagent (like thionyl chloride). prepchem.com The resulting crude product can then be purified. A typical work-up for related compounds involves dissolving the residue in a suitable solvent like ether, washing with aqueous solutions (e.g., saturated sodium bicarbonate) to remove unreacted acid and other impurities, drying the organic layer, and finally removing the solvent to obtain the product. prepchem.com Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, is often used to obtain the final product with high purity. prepchem.com The purity is typically assessed by techniques like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. nih.govgoogle.comsigmaaldrich.com

N Me Thr Ome.hcl As a Chiral Building Block in Complex Molecule Synthesis

Applications of N-Me-Thr-OMe.HCl in Peptide and Peptidomimetic Chemistry

The incorporation of N-methylated amino acids like this compound into peptide chains is a well-established strategy to modulate the pharmacological properties of bioactive peptides. researchgate.net This modification can lead to improved oral bioavailability, increased resistance to enzymatic degradation, and enhanced receptor selectivity. researchgate.netpeptide.com

Incorporation of this compound into Oligopeptide Sequences

The integration of this compound into oligopeptide sequences presents unique challenges due to the steric hindrance imparted by the N-methyl group, which can impede coupling reactions. nih.gov Despite these challenges, its incorporation is highly desirable. For instance, in the synthesis of complex peptides, N-methylated residues are known to influence backbone conformation and can be crucial for biological activity. researchgate.net

Specialized coupling reagents and optimized reaction conditions are often necessary to achieve efficient incorporation. For example, the synthesis of a tetrapeptide unit, Boc-l-Phe-N(Me)Gly-l-Pro-d-N(Me)Phe-OMe, was achieved by coupling the appropriate dipeptide fragments. mdpi.com Similarly, the synthesis of cordyheptapeptide B involved the coupling of a tetrapeptide and a tripeptide, one of which contained an N-methylated residue. researchgate.net

A variety of research applications have demonstrated the successful incorporation of N-methylated amino acids into peptide chains. The following table summarizes selected examples:

Resulting Peptide/PeptidomimeticIncorporated N-Methylated Amino Acid DerivativeSynthetic Strategy HighlightReference
Cordyheptapeptide Al-N(Me)Tyr-OMe·HClCoupling of a tetrapeptide methyl ester with a Boc-protected tripeptide. mdpi.com mdpi.com
Cordyheptapeptide BN(Me)Phe-OMe•HClCoupling of N-methylated tetrapeptide and tripeptide units. researchgate.net researchgate.net
Phakellistatin 19 linear precursorN-methyl amino acidsSolid-phase synthesis using Fmoc/tBu protection scheme. ub.edu ub.edu
IsCT peptide analoguesN-methyl alanine, N-methyl phenylalanineRibosomal incorporation using a cell-free protein synthesis system. acs.org acs.org

Utilization in Cyclopeptide and Peptidomimetic Scaffolds

This compound and similar N-methylated amino acids are frequently employed in the synthesis of cyclopeptides and peptidomimetic scaffolds. thieme-connect.demdpi.com The conformational constraints imposed by the N-methyl group can be particularly advantageous in pre-organizing a linear peptide for cyclization, often leading to higher yields and specific conformations. nih.gov

For example, the total synthesis of podacycline B, a phenylalanine and glycine-rich cyclopolypeptide, was accomplished by the coupling of a tripeptide and a tetrapeptide, followed by the cyclization of the resulting linear heptapeptide (B1575542) segment. researchgate.net In another instance, the synthesis of the natural cyclopeptide cordyheptapeptide B involved the cyclization of a linear heptapeptide containing N-methylated residues. researchgate.net

Peptidomimetics, compounds that mimic the structure and function of natural peptides, also benefit from the inclusion of N-methylated amino acids. mdpi.comnih.govacs.org These scaffolds often exhibit improved metabolic stability and receptor affinity. mdpi.com The tetrahydroquinoline (THQ) scaffold is one such example where modifications, including those that could be derived from N-methylated amino acids, have been explored to create opioid peptidomimetics. acs.org

Development of Coupling Reagents and Strategies for this compound Derivatization in Peptide Synthesis

The steric hindrance around the secondary amine of N-methylated amino acids like this compound necessitates the use of highly efficient coupling reagents to ensure successful peptide bond formation. nih.gov Standard reagents like DCC and DIC can be less effective, leading to low yields and potential side reactions. peptide.compeptide.com

To overcome these challenges, a variety of more potent coupling reagents have been developed and utilized. These include phosphonium-based reagents like BOP, PyBOP, and PyAOP, as well as aminium/uronium-based reagents like HBTU, HATU, and COMU. peptide.combachem.com PyAOP and HATU, in particular, have shown exceptional efficacy in coupling sterically hindered N-methylated amino acids. peptide.comnih.govpeptide.com

The following table highlights some of the coupling reagents and strategies employed for the incorporation of N-methylated amino acids:

Coupling Reagent/StrategyApplication/AdvantageReference(s)
PyAOPHighly effective for coupling N-protected N-methyl amino acids to N-methyl amino acids and for cyclization. nih.govpeptide.com nih.govpeptide.com
HATUSuccessfully used for coupling N-methyl amino acids; often more effective than HBTU. peptide.combachem.com peptide.combachem.com
PyBOP/HOAtA promising reagent combination for coupling protected N-methylamino acids. nih.gov nih.gov
Triphosgene MethodEffective for peptides incorporating contiguous N-methyl amino acids. merckmillipore.com merckmillipore.com
Isostearyl Mixed AnhydridesUsed for preparing N-methylated peptides from C-terminally unprotected N-methylamino acids. thieme-connect.de thieme-connect.de

Role of this compound in Asymmetric Synthesis of Natural Products and Analogues

The well-defined stereochemistry of this compound makes it a valuable chiral starting material or intermediate in the asymmetric synthesis of complex natural products and their analogues. nih.govbeilstein-journals.org

This compound as a Source of Defined Stereocenters

In asymmetric synthesis, the goal is to produce a target molecule as a single enantiomer or diastereomer. Chiral building blocks like this compound provide a pre-existing stereocenter that can be incorporated into the target molecule, obviating the need for a separate and often challenging asymmetric transformation. This approach is known as a chiral pool synthesis. ethz.ch The principle of self-regeneration of stereocenters, where a temporary chiral center is used to control the formation of a new one, is a related advanced strategy. ethz.ch

The use of naturally occurring chiral molecules, such as amino acids, is a cornerstone of this strategy. For example, the synthesis of complex molecules like seimatopolide A and B has been achieved using L-tartaric acid as a chiral pool starting material. umich.edu Similarly, amino acids are frequently used as starting points for the synthesis of other chiral molecules, including N-arylated amino acids and pyrazolidinones. acs.org While direct examples of this compound in the provided search results are limited, the extensive use of other amino acids and their derivatives as chiral building blocks strongly supports its potential in this role. acs.orgacs.orgrsc.org

Strategic Integration of this compound into Convergent Synthetic Routes

Convergent synthesis is a strategy that involves the independent synthesis of several fragments of a complex molecule, which are then coupled together in the final stages of the synthesis. bc.edurollins.edu This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step in a single sequence.

The use of fragments like this compound can be highly advantageous in a convergent synthesis. For instance, a complex peptide can be assembled from smaller, more manageable peptide fragments, some of which may contain N-methylated residues. This was demonstrated in the synthesis of cordyheptapeptide A, where different dipeptide and amino acid units were prepared and then coupled together. mdpi.com

The synthesis of the marine natural product halichlorine also exemplifies a convergent approach where different fragments of the molecule were synthesized separately and then combined. rsc.org Azaoxindoles and related heterocycles have also been synthesized using convergent strategies involving radical cyclization. clockss.org The ability to prepare a chiral fragment such as one derived from this compound and then couple it with another part of the molecule is a powerful tool in modern organic synthesis. acs.org

Exploration of this compound in the Development of Chiral Catalysts and Ligands

The chiral scaffold provided by N-methyl-L-threonine methyl ester hydrochloride (this compound) and its close derivatives, such as L-threonine methyl ester hydrochloride, serves as a valuable starting point for the synthesis of sophisticated chiral ligands. These ligands are instrumental in the field of asymmetric catalysis, where the goal is to control the stereochemical outcome of a chemical reaction. The inherent chirality of the threonine backbone is transferred to the ligand structure and subsequently to the metal-catalyst complex, influencing the enantioselectivity of the catalyzed transformation. Researchers have successfully utilized threonine derivatives to construct various classes of ligands, particularly those containing phosphorus and nitrogen donor atoms (N,P ligands), which have proven effective in a range of metal-catalyzed reactions. beilstein-journals.orgrsc.org

A prominent class of ligands derived from amino acids are phosphinooxazolines (PHOX ligands). These N,P-type ligands have become a privileged class, widely used in asymmetric catalysis, most notably in iridium-catalyzed hydrogenation and palladium-catalyzed allylic substitution reactions. beilstein-journals.org Research has led to the development of modified PHOX ligands, such as the NeoPHOX family, which can be synthesized from L-threonine methyl ester hydrochloride. beilstein-journals.org

The synthesis of threonine-derived NeoPHOX ligands demonstrates a strategic use of the amino acid structure. The carboxyl group of the threonine derivative acts as a precursor to a sterically demanding substituent, which is crucial for creating an effective chiral pocket around the metal center. beilstein-journals.org The synthetic route typically involves the conversion of the threonine methyl ester hydrochloride into an amide, followed by cyclization to form the characteristic oxazoline (B21484) ring. beilstein-journals.org This process often proceeds with a clean inversion of configuration at the carbon atom bearing the hydroxyl group. Subsequent steps involve the introduction of a diphenylphosphine (B32561) group, completing the N,P ligand structure. beilstein-journals.org

For instance, a synthetic strategy for a threonine-based NeoPHOX ligand involved converting threonine methyl ester hydrochloride to an amide, which was then cyclized using the Burgess reagent to yield an oxazoline intermediate. beilstein-journals.org This intermediate underwent a double addition of a Grignard reagent (methylmagnesium chloride) to the ester group, forming a tertiary alcohol. This alcohol can be further modified, allowing for the fine-tuning of the ligand's steric properties. The final step is the introduction of the diphenylphosphine moiety. beilstein-journals.org

The resulting NeoPHOX ligands have been tested in key asymmetric reactions. When applied in the iridium-catalyzed asymmetric hydrogenation of olefins and the palladium-catalyzed allylic substitution, these threonine-derived ligands have helped achieve high enantioselectivities. beilstein-journals.org The performance of these catalysts is often comparable to those derived from more expensive chiral building blocks, highlighting the utility of threonine derivatives in creating efficient and economically viable catalytic systems. beilstein-journals.org

Beyond the PHOX family, threonine derivatives are also used to prepare other types of chiral ligands, such as dipeptide-based β-aminophosphines. rsc.org These ligands can be assembled in a modular fashion from different amino acid units, allowing for a high degree of structural diversity. In one example, a D-Thr-L-tert-Leu-derived β-aminophosphine was synthesized, showcasing the potential to combine different chiral residues to create tunable ligands. rsc.org The synthesis of L-threonine-derived β-aminophosphines has been achieved starting from L-threonine, which is first protected and converted to an N-Boc amino acid methyl ester before further transformations. rsc.org

The versatility of this compound and related threonine esters as chiral building blocks is evident in their application to construct ligands that impart high levels of stereocontrol in metal-catalyzed reactions.

Research Data on Threonine-Derived Ligands

The following tables summarize the synthesis and application of chiral ligands derived from threonine precursors.

Table 1: Synthesis of a Threonine-Based NeoPHOX Ligand

StepReactant(s)Reagent(s)/ConditionsProductYield
1Threonine methyl ester hydrochloride(Chloroacetyl)diphenylphosphine, Et3NAmide intermediate (11)96%
2Amide intermediate (11)Burgess reagentOxazoline intermediate (12)89%
3Oxazoline intermediate (12)Methylmagnesium chlorideTertiary alcohol intermediate68% (over 2 steps)
4Tertiary alcohol intermediateAcylation/Silylation, Introduction of diphenylphosphineFinal NeoPHOX Ligand (14)-
Overall Threonine methyl ester hydrochloride-NeoPHOX Ligand (14) 46%

Data sourced from a study on structurally tunable NeoPHOX ligand systems. beilstein-journals.org

Table 2: Application of Threonine-Derived NeoPHOX Ligand in Asymmetric Catalysis

Reaction TypeMetalSubstrate TypeKey Finding
Asymmetric HydrogenationIridiumOlefinsHigh enantioselectivities achieved, comparable to ligands from more expensive starting materials. beilstein-journals.org
Allylic SubstitutionPalladiumAllylic substratesHigh enantioselectivities achieved. beilstein-journals.org

This table summarizes the reported applications and performance of the synthesized NeoPHOX ligands. beilstein-journals.org

Derivatization and Structural Modification Studies of N Me Thr Ome.hcl

Functionalization at the Alpha-Amino and Carboxyl Termini of N-Me-Thr-OMe.HCl

The termini of this compound, the alpha-amino group and the carboxyl group, are key handles for peptide chain elongation and conjugation. The N-methyl group on the alpha-amino function introduces steric hindrance that necessitates specific coupling conditions compared to primary amines. ub.edu Similarly, the methyl ester provides a latent carboxylic acid that can be unmasked for further reactions.

The carboxyl terminus of this compound, protected as a methyl ester, can be readily converted into a variety of amides or other esters.

Amidation: The most common transformation is the formation of an amide bond, which is the cornerstone of peptide synthesis. This typically requires a two-step process:

Saponification: The methyl ester is hydrolyzed to the free carboxylic acid (N-Me-Thr-OH) using a base, commonly lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a solvent like methanol (B129727) or a mixture of THF and water. nih.govsci-hub.se

Coupling: The resulting N-methylated carboxylic acid is then coupled with a desired amine. Due to the increased steric hindrance of the N-methyl group, robust coupling reagents are often required to facilitate this reaction and minimize racemization. ub.edumdpi.com Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govsci-hub.semdpi.com Uronium-based reagents like HATU have also been employed for coupling sterically hindered secondary amines. ub.eduresearchgate.net

Direct amidation of the methyl ester without prior hydrolysis is also possible. For instance, cesium carbonate has been shown to promote the direct amidation of unactivated esters with amino alcohol derivatives like serine and threonine under mild conditions. acs.org

Esterification: While this compound is already a methyl ester, transesterification can be performed to introduce different ester groups (e.g., ethyl, benzyl (B1604629), tert-butyl). This is less common than amidation but can be achieved under specific catalytic conditions. Alternatively, hydrolysis to the carboxylic acid followed by re-esterification using a different alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents is a viable route.

Table 1: Common Reagents for Amidation of N-Me-Thr-OH (Derived from this compound)
Reagent ClassSpecific Reagent(s)Typical Additive(s)Key Characteristics
CarbodiimidesDCC, EDC·HCl, DIPCHOBt, HOAtWidely used for forming peptide bonds; additives suppress racemization and improve efficiency. nih.govmdpi.com
Uronium/Guanidinium SaltsHATU, HBTU, COMUHOAt, OxymaPureHighly efficient for sterically hindered couplings, such as those involving N-methylated amino acids. ub.eduresearchgate.net
OrganocatalystsBoron-based catalysts-Offer an environmentally friendly approach to direct amidation under mild conditions. mdpi.com
Base PromotersCesium Carbonate (Cs₂CO₃)-Promotes direct amidation of unactivated esters with amino alcohols. acs.org

The synthesis of this compound itself involves strategic protection and deprotection of the alpha-amino group. Typically, the parent amino acid, L-threonine methyl ester hydrochloride (H-Thr-OMe.HCl), is the starting material. peptide.comnih.gov The synthesis of an N-methylated amino acid requires the amino group to be protected before methylation to prevent over-methylation.

The common procedure involves:

N-Protection: The primary amino group of H-Thr-OMe.HCl is first protected. The most common protecting groups in modern peptide chemistry are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. researchgate.net The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to bases but readily cleaved by acids like trifluoroacetic acid (TFA). nih.govorganic-chemistry.org The Fmoc group is base-labile, typically removed by piperidine, but stable to acids.

N-Methylation: The resulting protected amino ester (e.g., Boc-Thr-OMe) is then N-methylated. A common method uses a strong base like sodium hydride (NaH) to deprotonate the amide nitrogen, followed by reaction with an electrophilic methyl source, such as methyl iodide (MeI). nih.govmdpi.com

Deprotection: Finally, the protecting group is removed. For a Boc-protected intermediate, treatment with an acid like TFA or HCl yields the desired N-Me-Thr-OMe, which is isolated as its hydrochloride salt. nih.govorganic-chemistry.org

Table 2: Key N-Protection Strategies in the Synthesis of this compound
Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionOrthogonality
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl) organic-chemistry.orgOrthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups. researchgate.net
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBasic (e.g., Piperidine) Orthogonal to acid-labile (Boc, tBu) and hydrogenolysis-labile (Cbz, Bn) groups. researchgate.net
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenolysis (H₂/Pd)Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.

Side-Chain Modifications and Diversification of the this compound Core

The threonine side chain, with its secondary hydroxyl group, offers another avenue for structural diversification. Modifications at this position can influence the molecule's polarity, hydrogen-bonding capacity, and steric profile.

The hydroxyl group of threonine is a nucleophile and can undergo various chemical transformations. In peptide synthesis, this group is often protected to prevent unwanted side reactions, such as O-acylation during coupling steps. ug.edu.pl However, this reactivity can be harnessed to introduce new functional groups.

Common reactions at the hydroxyl group include:

Etherification: Formation of an ether linkage, for example, by reaction with an alkyl or benzyl halide under basic conditions. In peptide synthesis, benzyl (Bn) and tert-butyl (tBu) ethers are common protecting groups, but this chemistry can be used to install other functionalities. ug.edu.pl

Esterification: Acylation of the hydroxyl group to form an ester. This can be achieved using an acid chloride or anhydride (B1165640). While often considered an undesirable side reaction in peptide synthesis, it can be a deliberate strategy for derivatization. ug.edu.pl

Oxidation: The secondary alcohol can be oxidized to a ketone, converting the threonine residue into an α-amino-β-keto acid derivative. This transformation dramatically alters the side chain's structure and electronic properties.

Dehydration: Under strongly acidic conditions, the hydroxyl group can be eliminated to form a dehydroamino acid derivative, although this is often an undesired side reaction. wiley-vch.de

A powerful strategy for creating chemical diversity is to replace the threonine residue entirely with other amino acid analogs. This approach is fundamental to structure-activity relationship (SAR) studies in drug discovery. nih.gov The synthesis would involve using N-methylated versions of other amino acids in place of this compound.

The general approach involves:

Selecting an alternative amino acid (natural or non-natural).

Preparing its N-methylated methyl ester hydrochloride derivative using methods analogous to those for this compound (i.e., esterification, N-protection, N-methylation, deprotection). nih.govmdpi.com

Incorporating this new building block into the desired chemical structure.

This allows for the systematic exploration of how side-chain properties—such as size, polarity, charge, and aromaticity—affect the final compound's characteristics. For instance, replacing the polar hydroxyethyl (B10761427) side chain of threonine with a nonpolar isobutyl group (from leucine) or an aromatic benzyl group (from phenylalanine) can have profound effects on molecular conformation and interactions with biological targets. nih.gov

Synthesis of this compound Conjugates for Specific Chemical and Biological Research

Conjugation is the process of covalently linking a molecule like this compound to another chemical entity to create a hybrid molecule with novel properties. Amino acids are frequently used as linkers or modifiers in the design of bioconjugates. mdpi.com The functional groups on this compound allow for its attachment to a wide variety of molecules, including reporter tags (fluorophores), bioactive compounds (drugs, natural products), or solid supports.

The synthesis of such conjugates typically involves forming a stable covalent bond, most commonly an amide linkage. sci-hub.seacs.org

C-Terminal Conjugation: The carboxyl group of this compound (after deprotection of the methyl ester to the free acid) can be activated and coupled to an amino group on the target molecule. sci-hub.se

N-Terminal Conjugation: The secondary amino group of this compound can react with an activated carboxylic acid on another molecule. This is a standard peptide coupling reaction. mdpi.com

Side-Chain Conjugation: The hydroxyl group on the threonine side chain can also be used as a handle for conjugation, for example, by forming an ether or ester linkage.

These strategies have been used to create a variety of conjugates for research purposes. For example, amino acids are conjugated to synthetic auxins for agricultural research, to ferrocene (B1249389) derivatives to create electrochemically active peptidomimetics, and to natural products to modify their pharmacokinetic properties. sci-hub.semdpi.commdpi.comdcu.ie

Table 3: Examples of Amino Acid Conjugation Strategies
Conjugate PartnerLinkage TypeCoupling MethodPurpose of Conjugation
Indole-3-acetic acid (Auxin)AmideWSCI·HCl/HOBt coupling to the N-terminus of an amino acid ester. sci-hub.sePreparation of plant hormone derivatives for biological studies. sci-hub.se
Ferrocene Carboxylic AcidAmideEDC/HOBt coupling to the N-terminus of an amino acid ester. mdpi.comSynthesis of redox-active peptidomimetics for conformational and biological analysis. mdpi.com
Piperic Acid (Natural Product)AmideMethane-sulfonyl chloride activation followed by coupling to an amino acid ester. mdpi.comModification of natural products to enhance therapeutic properties. mdpi.com
8-QuinolinaminesAmideDCC coupling of a Cbz-protected amino acid to the quinolinamine, followed by deprotection. acs.orgDevelopment of broad-spectrum anti-infective agents. acs.org

Advanced Spectroscopic and Chromatographic Methodologies for N Me Thr Ome.hcl Analysis

Methodologies for Spectroscopic Characterization of N-Me-Thr-OMe.HCl and its Derivatives

Spectroscopic analysis provides fundamental insights into the atomic and molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed for its structural confirmation and characterization. acs.orgacs.org

NMR spectroscopy is a powerful non-destructive technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework. acs.orgacs.org

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The methyl ester group (-OCH₃) would appear as a singlet, while the N-methyl group (-NHCH₃) would also produce a singlet. The protons on the threonine backbone (α-H, β-H, and γ-CH₃) would show more complex splitting patterns (doublets, quartets) due to spin-spin coupling with adjacent protons. The presence of the hydrochloride salt would result in a signal for the ammonium (B1175870) proton (-N⁺H-).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments. Separate resonance signals would be observed for the ester carbonyl carbon (C=O), the methoxy (B1213986) carbon (-OCH₃), the N-methyl carbon (-NHCH₃), and the three distinct carbons of the threonine backbone (α-C, β-C, and γ-C).

Advanced 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can be used to establish connectivity between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached carbon atoms and more distant carbons, respectively. These methods are invaluable for unambiguous assignment of all NMR signals and confirming the compound's constitution. Specific labeling with isotopes like ¹³C can be used in advanced NMR studies to probe protein structures and dynamics where threonine is incorporated. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

AtomNucleusPredicted Chemical Shift (ppm)Multiplicity
Ester Methyl (O-CH₃)¹H~3.7Singlet
N-Methyl (N-CH₃)¹H~2.5 - 2.8Singlet
Alpha Proton (α-H)¹H~3.5 - 4.0Doublet
Beta Proton (β-H)¹H~4.0 - 4.5Multiplet
Gamma Protons (γ-CH₃)¹H~1.2 - 1.4Doublet
Ammonium Proton (N⁺H)¹HVariableBroad Singlet
Carbonyl (C=O)¹³C~170 - 175-
Ester Methyl (O-CH₃)¹³C~52-
Alpha Carbon (α-C)¹³C~60 - 65-
Beta Carbon (β-C)¹³C~65 - 70-
N-Methyl (N-CH₃)¹³C~30 - 35-
Gamma Carbon (γ-CH₃)¹³C~20-

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used for precise mass measurements, which helps in confirming the molecular formula. acs.orgacs.org

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound. In positive ion mode, it would typically generate the protonated molecular ion [M+H]⁺, allowing for accurate molecular weight determination. For N-Me-Thr-OMe (C₆H₁₃NO₃, MW: 147.17), the [M+H]⁺ ion would be observed at m/z 148.09.

Electron Ionization (EI): This is a higher-energy technique often used in conjunction with Gas Chromatography (GC-MS). While direct analysis of the hydrochloride salt is difficult, analysis of the free base or a derivatized form is common. EI mass spectra of N-methylated amino acid esters show characteristic fragmentation. A prominent fragment ion would result from the loss of the methoxycarbonyl group ([M-COOCH₃]⁺), which is indicative of the ester structure. nih.gov Further fragmentation of the side chain can provide additional structural information. nih.gov

Table 2: Expected Mass Spectrometric Fragments for N-Me-Thr-OMe

Ionization ModeFragment IonExpected m/zDescription
ESI (Positive)[M+H]⁺148.09Protonated Molecular Ion
EI[M]⁺147.09Molecular Ion
EI[M-31]⁺116.08Loss of methoxy group (·OCH₃)
EI[M-59]⁺88.05Loss of methoxycarbonyl group (·COOCH₃)
EI[M-45]⁺102.04Loss of side chain (·CH(OH)CH₃)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands: a strong C=O stretching vibration for the ester group (around 1730-1750 cm⁻¹), a broad O-H stretching band from the hydroxyl group (around 3200-3600 cm⁻¹), and a broad N-H stretching band from the ammonium salt (around 2400-3200 cm⁻¹). acs.orgacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound lacks extensive chromophores (conjugated double bond systems). Therefore, it is not expected to show significant absorbance in the visible or near-UV range (above 250 nm). Any absorbance would likely occur in the far-UV region (<220 nm), which can be monitored by detectors in HPLC systems. nih.gov

Chromatographic Separation and Quantification Methodologies for this compound

Chromatographic methods are paramount for separating this compound from reaction mixtures, impurities, and other related compounds, as well as for quantifying its concentration.

HPLC is a versatile and widely used technique for the analysis of amino acid derivatives.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. For a polar compound like this compound, a C18 or C8 column would be used with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Detection is typically achieved using a UV detector at a low wavelength or a more universal detector like a mass spectrometer (LC-MS).

Chiral HPLC: The separation of enantiomers is crucial in pharmaceutical and biological contexts. Since N-Me-Thr-OMe has two chiral centers, it can exist as four stereoisomers. Chiral HPLC is essential to separate these isomers. This can be achieved in two ways:

Direct Separation: Using a Chiral Stationary Phase (CSP). Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin (B1679390) A) are particularly effective for separating underivatized or N-protected amino acids and their esters. mst.edu These phases offer multiple interaction mechanisms (hydrogen bonding, ionic, steric) that enable chiral recognition. chromatographytoday.com

Indirect Separation: By derivatizing the amino acid ester with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomers. nih.gov These diastereomeric pairs can then be separated on a standard achiral RP-HPLC column. nih.gov

Table 3: Example HPLC Methodologies for Amino Acid Ester Analysis

Method TypeStationary Phase (Column)Typical Mobile PhaseDetectionApplication
RP-HPLCC18 (e.g., ODS)Acetonitrile/Water with 0.1% Formic AcidUV (210 nm) or MSQuantification, Purity Analysis
Chiral HPLC (Direct)Ristocetin A or Teicoplanin-based CSPPolar-organic or Reversed-phase modesUV or MSEnantiomeric Separation
Chiral HPLC (Indirect)C18 (after derivatization with FDAA)Acetonitrile/Aqueous Acetic Acid GradientUV (340 nm)Stereochemical Assignment

GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. Amino acid esters are generally not directly amenable to GC analysis due to their polarity and potential for thermal degradation. Therefore, a derivatization step is typically required to increase their volatility and thermal stability. mdpi.com

Derivatization: The primary amino group and the hydroxyl group of N-Me-Thr-OMe must be derivatized. Common derivatization procedures include:

Acylation: Reacting with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). mdpi.com

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Chloroformate Derivatization: Reaction with ethyl or methyl chloroformate is an effective method for derivatizing N-methylated amino acids for GC-MS analysis. nih.gov

GC-MS Analysis: The resulting volatile derivative is then injected into the GC, separated on a capillary column (e.g., SE-30 or polar phases), and detected by a mass spectrometer. acs.orgtandfonline.com The mass spectrometer provides both quantification and structural confirmation based on the retention time and the mass spectrum of the derivative. The fragmentation patterns observed in EI-MS are highly reproducible and can be used to identify the compound by comparison to spectral libraries. nih.gov

Chiral Derivatization Strategies for Enantiomeric Purity Assessment of this compound Derivatives

The accurate determination of the enantiomeric purity of N-Methyl-L-threonine methyl ester hydrochloride (this compound) and its derivatives is critical in various scientific contexts, particularly in peptide synthesis and pharmaceutical development, where the stereochemistry of molecules dictates their biological activity. Chiral derivatization, a powerful strategy in analytical chemistry, involves the reaction of the enantiomeric analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric products possess distinct physicochemical properties, allowing for their separation and quantification using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Several CDAs have been effectively employed for the enantiomeric resolution of amino acids and their derivatives, including N-methylated amino acids. The choice of CDA depends on the functional groups present in the analyte, the desired chromatographic method, and the required sensitivity.

Common Chiral Derivatizing Agents and Methodologies:

Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): This is one of the most widely used CDAs for the stereochemical analysis of amino acids and their N-methylated counterparts. nih.gov FDAA reacts with the secondary amine group of N-Me-Thr-OMe to form diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV-Vis or mass spectrometry (MS). nih.gov

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): GITC is another effective CDA that reacts with the amino group to form diastereomeric thioureas. These derivatives are suitable for separation by HPLC. nih.gov

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): This agent has been successfully used for the separation of various amino acid stereoisomers, including those with structural complexity similar to threonine derivatives. nih.gov

o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC): This combination of reagents forms fluorescent isoindolinone diastereomers upon reaction with primary and secondary amines, enabling highly sensitive analysis by fluorescence detection. nih.gov

9-fluorenylmethoxycarbonyl (Fmoc) group: While primarily a protecting group in peptide synthesis, Fmoc chloride can also be used to derivatize amino acid esters. The resulting N-Fmoc derivatives of the enantiomers can then be separated on chiral stationary phases (CSPs). Studies have shown that the enantiomeric separation of α-amino acid esters as N-Fmoc derivatives is often more effective than that of the corresponding free acids. researchgate.net

The derivatization reactions are typically carried out under mild basic conditions to facilitate the nucleophilic attack of the amine on the CDA. Following the reaction, the resulting diastereomeric mixture is directly analyzed by the chosen chromatographic method. The relative peak areas of the separated diastereomers correspond to the enantiomeric ratio of the original this compound sample.

Chiral Derivatizing Agent (CDA)AbbreviationFunctional Group TargetedAnalytical Technique
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamideFDAA (Marfey's Reagent)Secondary AmineRP-HPLC-UV/MS
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCSecondary AmineRP-HPLC-UV/MS
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl esterS-NIFESecondary AmineRP-HPLC-UV/MS
o-phthalaldehyde/isobutyryl-L-cysteineOPA-IBLCSecondary AmineRP-HPLC-Fluorescence
9-fluorenylmethoxycarbonyl chlorideFmoc-ClSecondary AmineHPLC with Chiral Stationary Phase

X-Ray Crystallography for Absolute Configuration and Solid-State Structure Determination of this compound Derivatives

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional structure of crystalline compounds at atomic resolution. nih.gov It provides unambiguous proof of the relative and absolute configuration of chiral centers within a molecule, which is paramount for understanding its biological function and ensuring stereochemical purity. researchgate.netthieme-connect.de

For a derivative of this compound, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information. The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound or a suitable crystalline derivative. thieme-connect.de Given that the hydrochloride salt itself may present challenges in crystallization, derivatization to form salts with other counter-ions (e.g., tartrate, mandelate) or co-crystallization with other molecules can be explored to obtain crystals suitable for diffraction experiments. researchgate.net

The process involves irradiating the crystal with a focused beam of X-rays and measuring the diffraction pattern produced by the interaction with the electron clouds of the atoms. The analysis of these diffraction data allows for the calculation of an electron density map, from which the positions of all atoms in the crystal lattice can be determined.

Key Information Obtained from X-ray Crystallography:

Molecular Structure: A precise three-dimensional model of the N-Me-Thr-OMe derivative, including bond lengths, bond angles, and torsion angles.

Absolute Configuration: For a chiral, enantiopure crystal, the analysis of anomalous dispersion effects allows for the definitive assignment of the absolute stereochemistry (R/S configuration) at each chiral center. ed.ac.uk The Flack parameter is a critical value refined during the structure solution; a value close to zero for the correct enantiomer confirms the absolute configuration assignment with high confidence. researchgate.net

Solid-State Conformation: The analysis reveals the preferred conformation of the molecule in the crystalline state, providing insights into intramolecular and intermolecular interactions.

Crystal Packing: It elucidates how the molecules are arranged in the crystal lattice, detailing intermolecular forces such as hydrogen bonds, van der Waals interactions, and ionic interactions that stabilize the crystal structure.

While no crystal structure for this compound is publicly available as of this writing, the crystallographic data for the parent amino acid, L-threonine, serves as an illustrative example of the type of detailed information that can be obtained. nih.govresearchgate.net A hypothetical crystallographic analysis of a suitable N-Me-Thr-OMe derivative would provide similarly detailed data.

Illustrative Crystallographic Data for L-Threonine (as an example)
ParameterValue
Chemical FormulaC₄H₉NO₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 13.61 Å, b = 7.73 Å, c = 5.14 Å
Volume540.1 ų
Z (Molecules per unit cell)4

Computational and Theoretical Investigations of N Me Thr Ome.hcl

Conformational Analysis of N-Me-Thr-OMe.HCl and its Derivatives

The introduction of a methyl group on the amide nitrogen of an amino acid ester has significant stereochemical implications. Conformational analysis of N-methylated amino acid derivatives is crucial as it influences their biological activity and physical properties. N-methylation can alter the preferred backbone conformation and the energy barrier between cis and trans isomers of the amide bond. rsc.orgnih.gov

Computational studies on model N-methylated amino acid derivatives, such as Ac-N-Me-X-OMe (where X is an amino acid residue), have been performed to investigate these effects. One of the key findings is that the energy barrier for the cis/trans isomerization of the amide bond is generally lowered upon N-methylation compared to their non-methylated counterparts. nih.govresearchgate.net This is significant because the cis/trans balance is a critical factor in the structure of peptides and the folding of proteins.

Electronic Structure and Reactivity Calculations on this compound

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules, providing a good balance between accuracy and computational cost. mdpi.com DFT studies on N-methylated amino acid derivatives have revealed significant changes in electronic properties upon N-methylation. rsc.orgnih.gov

Research on a series of N-acetylated amino acid methyl esters (Ac-X-OMe) and their N-methylated analogs showed that N-methylation leads to an increase in the molecule's polarizability and dipole moment. nih.govresearchgate.net Furthermore, calculations of the Gibbs free energy of solvation (ΔGsolv) indicated that N-methylation can lead to a more negative ΔGsolv, suggesting increased aqueous solubility despite an increase in lipophilicity (clogP). rsc.orgnih.gov Natural Bond Orbital (NBO) analysis, a technique used to study charge distribution, has shown that the natural atomic charges on the nitrogen, carbon, and oxygen atoms of the amide group become more positive or less negative after N-methylation. nih.gov

These findings are summarized in the table below, based on data for analogous N-methylated amino acid derivatives.

PropertyEffect of N-MethylationRationale
Dipole Moment IncreaseAltered charge distribution from the electron-donating methyl group.
Polarizability IncreaseThe molecule's electron cloud becomes more easily distorted.
Aqueous Solubility Increase (more negative ΔGsolv)Enhanced polarity and dipole moment can lead to stronger interactions with water.
Amide Isomerization Barrier (EA) DecreaseSteric and electronic effects of the N-methyl group lower the energy of the transition state.

This table is generated based on findings from studies on analogous N-methylated amino acid derivatives. rsc.orgnih.govresearchgate.net

Quantum chemical descriptors derived from electronic structure calculations are instrumental in predicting the chemical reactivity of molecules. mdpi.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Other important descriptors for predicting reactivity include:

Ionization Potential (I): The energy required to remove an electron (related to EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated from I and A. Softer molecules (lower η) are generally more reactive. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment. nih.gov

The following table displays key quantum chemical descriptors calculated for Serine (a close analog of Threonine) and its N-methylated derivative, illustrating the typical effects of N-methylation.

CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
Ac-Ser-OMe -7.530.457.98
Ac-NMe-Ser-OMe -7.010.657.66

Data adapted from a DFT study on analogous amino acid derivatives. rsc.org

Molecular Dynamics (MD) Simulations of this compound Interactions

MD studies on amino acids, including threonine, have been performed using various force fields (like OPLS-AA, Amber, CHARMM) and water models to analyze their behavior in aqueous solutions. nih.gov Such simulations can be used to calculate properties like rotational diffusion time and to understand the hydrogen bonding network between the solute and the solvent. nih.gov For this compound, MD simulations would be valuable for understanding how the N-methyl group and the hydrochloride salt form affect its solvation shell and its interactions with potential biological partners.

Modeling of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. chemrxiv.org By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction mechanism and determine the most favorable pathway. DFT is a common method for these investigations.

For a compound like this compound, this approach could be used to model various reactions, such as hydrolysis of the ester, peptide bond formation, or side-chain modifications. For example, computational studies on the decomposition of simple methyl esters have used ab initio calculations to determine the energy barriers for dissociation and predict reaction rate coefficients. nih.gov Similarly, DFT has been used to understand the regioselectivity and stereoselectivity of cycloaddition reactions involving methylene (B1212753) butanoate derivatives. A similar theoretical approach could be applied to predict the reactivity and reaction outcomes for this compound, providing insights that would be difficult to obtain experimentally.

Prediction of Spectroscopic Properties and Chromatographic Behavior through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and analysis.

Vibrational Spectra (IR and Raman): DFT calculations can simulate the infrared and Raman spectra of a molecule. By calculating the vibrational frequencies and their intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions. biointerfaceresearch.com

NMR Spectra: The gauge-invariant atomic orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These theoretical values can be compared with experimental data to confirm the molecular structure.

Beyond spectroscopy, computational methods can help predict chromatographic behavior. Properties derived from DFT calculations, such as the dipole moment, polarizability, and solvation energy, are used as descriptors in Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models correlate the calculated molecular properties with observed chromatographic retention times, allowing for the prediction of how a molecule like this compound would behave in techniques like High-Performance Liquid Chromatography (HPLC). For instance, the calculated increase in lipophilicity upon N-methylation is known to affect the retention time in reverse-phase HPLC. mdpi.com

Advanced Applications and Emerging Research Directions for N Me Thr Ome.hcl

N-Me-Thr-OMe.HCl in Chemical Biology Research

In chemical biology, researchers utilize small molecules to study and manipulate biological systems. This compound serves as a critical building block in the synthesis of modified peptides and peptidomimetics, which are powerful tools for this purpose. The incorporation of an N-methyl group into a peptide backbone, a feature provided by this compound, can profoundly alter the resulting molecule's biological and physical properties.

N-methylation has been shown to offer several advantages in the design of therapeutic peptides, including enhanced hydrophobicity and the potential to fine-tune selectivity for a biological receptor. nih.gov This modification reduces the number of hydrogen-bond donors in the peptide backbone, which can lead to improved cell permeability and metabolic stability, key pharmacokinetic properties for effective drug candidates. nih.gov

Furthermore, many biologically active natural products, such as cyclodepsipeptides, contain N-methylated amino acids. mdpi.comresearchgate.net These natural products are often used in chemical biology research as probes to study complex biomolecular interactions. mdpi.com The synthesis of these complex molecules and their analogues, facilitated by building blocks like this compound, allows for detailed structure-activity relationship (SAR) studies. These studies are essential for understanding how natural products function and for designing new molecules with improved or novel biological activities. scripps.edu For instance, the total synthesis of such compounds enables the creation of derivatives that may possess greater potency or fewer side effects than the original natural substance. scripps.edu

Methodological Advancements in the Synthesis and Characterization of this compound

The synthesis of N-methylated amino acid derivatives like this compound and their incorporation into larger molecules can be challenging. However, significant methodological advancements are continuously being developed to streamline these processes.

The direct synthesis of this compound typically starts from its parent amino acid, L-threonine. The process involves the protection of the carboxyl group, often as a methyl ester, followed by N-methylation. nih.gov A common method for N-methylation involves the use of reagents like methyl iodide with a base such as sodium hydride. nih.gov Alternative and often milder methods, such as reductive amination or the use of nosyl groups, have also been developed. nih.gov More recently, "borrowing hydrogen" or "hydrogen autotransfer" catalysis has emerged as a green and efficient method for N-alkylation, using commodity alcohols as alkylating agents and generating minimal waste. acs.org

Once synthesized, incorporating this compound into a peptide chain presents its own set of challenges, primarily due to the increased steric hindrance of the N-methyl group, which can slow down the coupling reaction. mdpi.comresearchgate.net To overcome this, researchers have explored a variety of highly effective coupling reagents and protocols.

Synthetic Method Description Key Reagents Reference
Direct Methylation N-methylation of a protected amino acid ester.Methyl iodide, Sodium hydride nih.gov
Reductive Amination Reaction of an amine with a carbonyl compound, followed by reduction.Formaldehyde (B43269), Reducing agent nih.gov
Borrowing Hydrogen Catalytic N-alkylation using an alcohol as the alkylating agent.Transition metal catalyst (e.g., Iridium, Ruthenium) acs.org
Peptide Coupling Formation of the amide bond in peptide synthesis.EDC·HCl, Oxyma Pure, DEPBT, HATU mdpi.comorgsyn.org

This compound as a Reference Standard in Analytical Chemistry Method Development

In analytical chemistry, reference standards are highly purified compounds used as a benchmark for qualitative and quantitative analysis. cphi-online.com The development and validation of analytical methods, particularly chromatographic techniques like High-Performance Liquid Chromatography (HPLC), are fundamental for quality control in the pharmaceutical and chemical industries. researchgate.netpensoft.net

A well-characterized compound like this compound is ideally suited for use as a reference standard in several contexts. For example, when developing an HPLC method to analyze a synthetic peptide containing an N-methylthreonine residue, this compound can be used to:

Identify Peaks: The retention time of the pure standard helps to identify the corresponding amino acid peak in the chromatogram of a hydrolyzed peptide sample.

Quantify Content: A calibration curve generated from known concentrations of the standard allows for the precise quantification of the N-methylthreonine content in a sample.

Method Validation: It is used to validate key analytical method parameters, ensuring the method is accurate, precise, linear, and specific for the analyte. tsijournals.com

The table below outlines typical parameters that are assessed during the validation of an HPLC method using a reference standard.

Validation Parameter Purpose Assessment Using Reference Standard Reference
Specificity To ensure the signal measured is from the analyte of interest only.The standard is run to determine its retention time and ensure no interference from other components. tsijournals.com
Linearity To verify that the method's response is directly proportional to the analyte concentration.A calibration curve is generated using a series of dilutions of the standard. pensoft.nettsijournals.com
Accuracy To determine the closeness of the measured value to the true value.The recovery of a known amount of the standard spiked into a sample matrix is measured. tsijournals.com
Precision To assess the degree of scatter between a series of measurements.The standard is analyzed multiple times to calculate the relative standard deviation (RSD). tsijournals.com
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected.Determined by analyzing progressively more dilute solutions of the standard. pensoft.net
Limit of Quantitation (LOQ) The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.Determined by analyzing progressively more dilute solutions of the standard. pensoft.net

Future Prospects for this compound in Organic Synthesis and Beyond

The future for this compound appears promising, driven by ongoing advancements in organic synthesis and the continuous search for novel bioactive molecules. scripps.edu The growing field of peptide therapeutics increasingly relies on chemical modifications like N-methylation to overcome the inherent limitations of natural peptides, such as poor stability and cell penetration. nih.govnih.gov This trend will likely fuel a sustained demand for specialized building blocks, including this compound.

A major focus in modern organic synthesis is the development of "green" methodologies that are more efficient, economical, and environmentally benign. researchgate.net The application of novel catalytic systems, such as those used in borrowing hydrogen reactions, to the synthesis of N-methylated compounds represents a significant step in this direction. acs.org Future research will likely focus on making the synthesis of these building blocks more scalable and cost-effective.

Beyond its established role in peptide chemistry, the unique chiral structure of this compound could find applications in other areas of organic synthesis. kvmwai.edu.in There is potential for its use as a chiral auxiliary to control stereochemistry in asymmetric reactions or as a precursor for the synthesis of other complex, non-peptidic natural products or novel materials. As the toolkit of organic chemistry expands, the creative application of versatile building blocks like this compound will continue to open doors to new scientific discoveries. scripps.edusci-hub.se

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